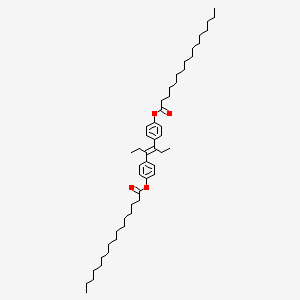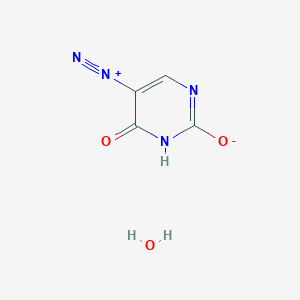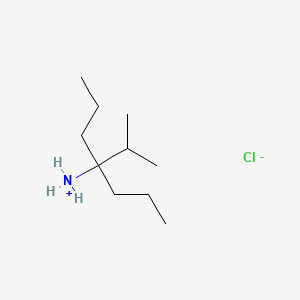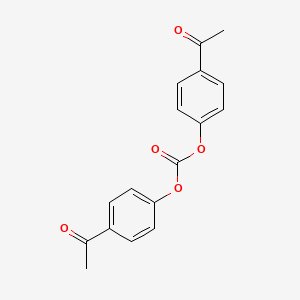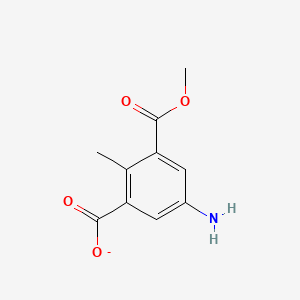
5-Amino-3-methoxycarbonyl-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-methoxycarbonyl-2-methylbenzoate is an organic compound with a complex structure that includes an amino group, a methoxycarbonyl group, and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methoxycarbonyl-2-methylbenzoate typically involves multi-step organic reactions. One common method includes the nitration of 3-methylbenzoic acid followed by reduction and esterification. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, while the reduction step often employs hydrogenation or the use of reducing agents like tin(II) chloride. The final esterification step involves the reaction of the resulting amino compound with methanol in the presence of an acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming more prevalent. For instance, the use of acetic anhydride as a dehydrating agent and dispersion medium can replace sulfuric acid, reducing waste and improving selectivity .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-methoxycarbonyl-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions include various substituted benzoates and amino derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Amino-3-methoxycarbonyl-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-methoxycarbonyl-2-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-methylbenzoic acid methyl ester: Similar structure but lacks the methoxycarbonyl group.
2-Amino-5-chloro-3-methylbenzoic acid: Contains a chlorine atom instead of a methoxycarbonyl group.
Propiedades
Fórmula molecular |
C10H10NO4- |
|---|---|
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
5-amino-3-methoxycarbonyl-2-methylbenzoate |
InChI |
InChI=1S/C10H11NO4/c1-5-7(9(12)13)3-6(11)4-8(5)10(14)15-2/h3-4H,11H2,1-2H3,(H,12,13)/p-1 |
Clave InChI |
BSRPSMVCRVNVQL-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C(C=C1C(=O)OC)N)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


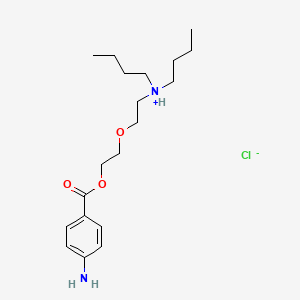
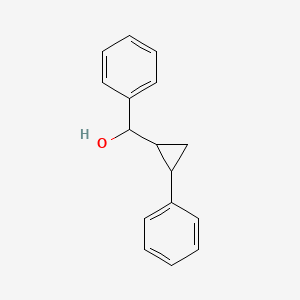

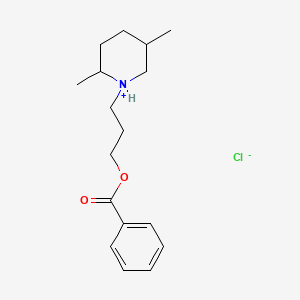

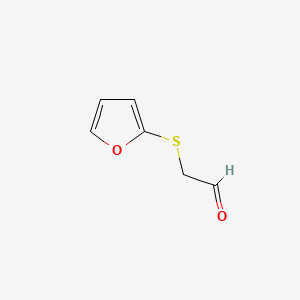
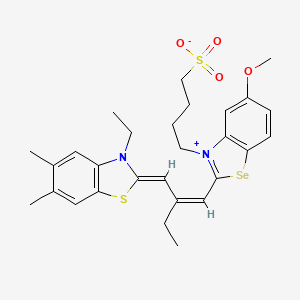
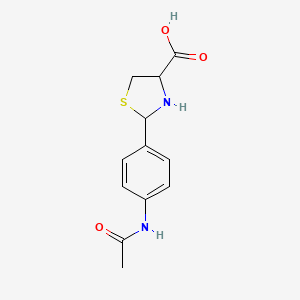
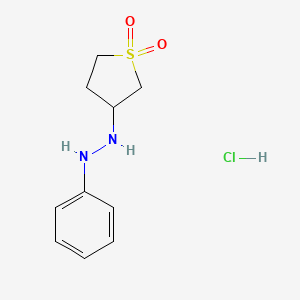
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
